
Tungsten-184
Vue d'ensemble
Description
Tungsten-184 (W-184) is a stable isotope of Tungsten . It has 74 protons (atomic number Z) and 110 neutrons . The isotopic mass of Tungsten-184 is 183.950931 u . It is both naturally occurring and produced by fission .
Synthesis Analysis
Tungsten and its compounds are synthesized using various methods such as chemical vapor deposition (CVD), physical vapor deposition (PVD), sol–gel, solvothermal, and hydrothermal methods .Molecular Structure Analysis
Tungsten has a steel-like appearance but has a high melting point, low vapor pressure, and a low evaporation rate . Its atomic number is 74, a relative atomic mass of 183.85, and an atomic volume of 9.53 cm3 / mol .Chemical Reactions Analysis
Tungsten does not react with air under normal conditions. If heated or brought to burn, tungsten will react with oxygen . Tungsten does not appear to react with alkalis, under normal conditions .Physical And Chemical Properties Analysis
Tungsten has a high melting point of 3410 °C and its boiling point can reach 5927 °C . It has an atomic number of 74, a relative atomic mass of 183.85, and an atomic volume of 9.53 cm3 / mol .Applications De Recherche Scientifique
Nuclear Fusion Technology : Tungsten is a candidate material for plasma-facing components in fusion devices like the International Thermonuclear Experimental Reactor (ITER). It is selected for its resistance to ion and particle erosion, high melting point, and threshold for sputtering. Studies focus on its behavior under intense tritium and neutron bombardment, mechanical properties under various conditions, and the impact of irradiation effects. Research also addresses the use of tungsten alloys and design solutions for plasma-facing components in fusion reactors (Davis et al., 1998); (Causey et al., 1998); (Nygren et al., 2011).
Environmental Impact and Toxicology : Tungsten's environmental behavior and its potential toxicity are areas of growing concern. Studies assess tungsten's occurrence in various ecosystems, environmental chemistry, and toxicological profiles. The research also evaluates the implications of tungsten exposure on human health, particularly in terms of tungsten alloys with nickel and cobalt (Koutsospyros et al., 2006); (Wasel & Freeman, 2018).
Oxidation Protection and Material Hardening : Research on tungsten alloys aims to improve their oxidation resistance at high temperatures, critical for nuclear fusion applications. Studies also explore hardening mechanisms in tungsten and tungsten-rhenium alloys, which are relevant for high-temperature components in fusion reactors (Fu et al., 2021); (Armstrong et al., 2013).
Optoelectronic Applications : Tungsten oxide, due to its structure-determined optical absorption and conductivity, is being explored for use in optoelectronics. This includes applications like electrochromism/photochromism, photocatalysis, photothermal therapy, and surface enhanced Raman spectroscopy (SERS) (Cong et al., 2016).
Advanced Material Applications : Tungsten's unique properties like high melting point and mechanical strength have led to its use in cutting tools, steel and aeronautics industries, and potentially as a replacement for depleted uranium in military applications. Nanoengineering techniques are being applied to improve its properties for these uses (Wei et al., 2006).
Safety And Hazards
Exposure to Tungsten may cause eye and skin irritation, cough, nausea, diffuse interstitial pulmonary fibrosis, and changes in blood . The permissible exposure limits (PELs; 8-hour time weighted average) for tungsten have been set by the National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) .
Orientations Futures
Tungsten will be used as the plasma-facing divertor material in the International Thermonuclear Experimental Reactor (ITER) fusion reactor . A greater understanding of the fuzz formation mechanism is key to the successful design of plasma-facing tungsten components, and may have applications in forming porous tungsten catalysts .
Propriétés
IUPAC Name |
tungsten-184 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/W/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXMTUELFFGS-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[184W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931574 | |
| Record name | (~184~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.950933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten-184 | |
CAS RN |
14265-82-8 | |
| Record name | Tungsten, isotope of mass 184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~184~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

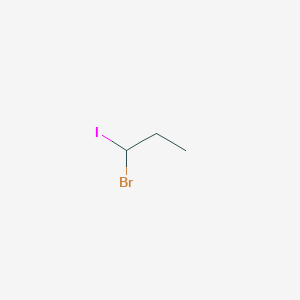
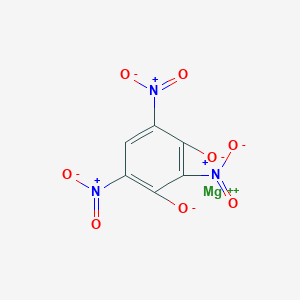
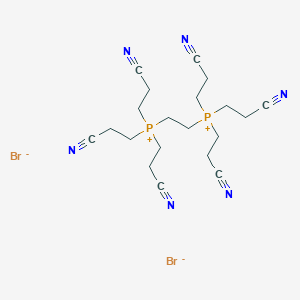
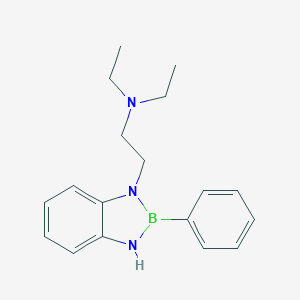
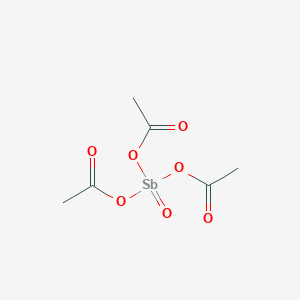
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
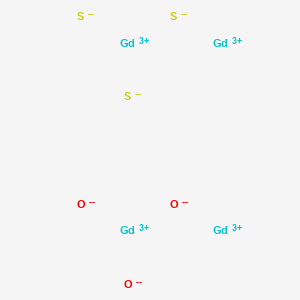

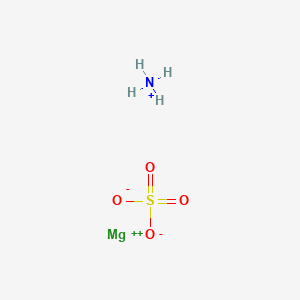
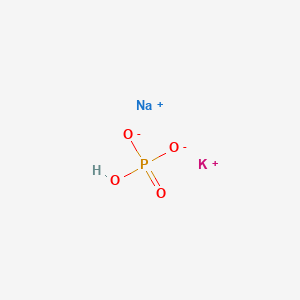
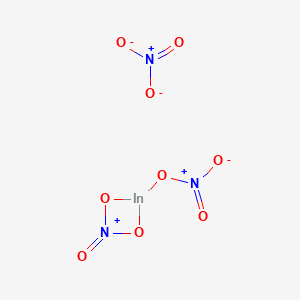
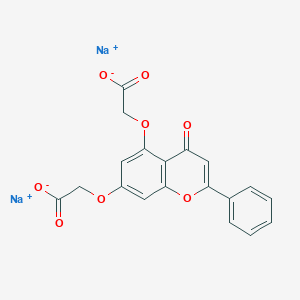
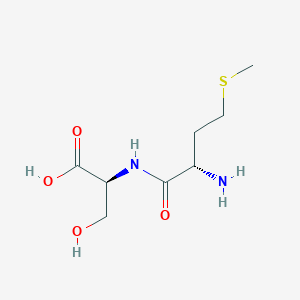
![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)